molecular formula C₈H₈D₂NNaO₃S B1160121 Penicillanic Acid Sodium Salt-d2

Penicillanic Acid Sodium Salt-d2

Cat. No.: B1160121
M. Wt: 225.24
Attention: For research use only. Not for human or veterinary use.
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Description

Penicillanic Acid Sodium Salt-d2 is a high-quality chemical standard specifically designed for research and development applications. Its primary use is as an analytical standard for High-Performance Liquid Chromatography (HPLC), crucial for method development, calibration, and quality control in analytical laboratories . This deuterated compound serves as a valuable tool in pharmaceutical research, particularly in the development and analysis of new drugs, where it can be used in metabolic studies and as a key precursor or intermediate . The core structure of penicillanic acid is fundamental to the β-lactam family of antibiotics, which function by inhibiting the cross-linking of peptidoglycan in the bacterial cell wall, leading to bacterial cell death . As a defined analytical standard, this compound provides researchers with a reliable and consistent material to ensure accurate and reproducible results. This product is intended "For Research Use Only" and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

Molecular Formula

C₈H₈D₂NNaO₃S

Molecular Weight

225.24

Synonyms

(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium Salt

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Penicillanic Acid Sodium Salt D2

Precursor Synthesis and Structural Elaboration of Penicillanic Acid Derivatives

The foundation for the synthesis of many semi-synthetic penicillins, including isotopically labeled analogues, is 6-aminopenicillanic acid (6-APA). wikipedia.org This readily available starting material, derived from the fermentation of penicillin G, provides the essential bicyclic β-lactam core structure for further chemical modification. wikipedia.orgnih.gov

Derivatization of 6-Aminopenicillanic Acid (6-APA) Core Structures

The 6-amino group of 6-APA is a key handle for a wide array of chemical transformations. nih.gov While many of these derivatizations aim to introduce new side chains to enhance antibacterial activity, the synthesis of Penicillanic Acid-d2 requires the eventual removal of this amino group and the introduction of deuterium (B1214612). A common strategy in penicillin chemistry involves the protection of the carboxylic acid group, often as an ester, to prevent unwanted side reactions during subsequent modification of the β-lactam ring or its substituents. For instance, p-methoxybenzyl esters have been used for this purpose. nih.gov

Chemical Transformation Pathways to Penicillanic Acid Analogues

The transformation of 6-APA to a penicillanic acid analogue suitable for deuteration involves several steps. One established pathway in the synthesis of related penicillin derivatives involves the diazotization of the 6-amino group to generate a 6-halopenicillanic acid intermediate. For example, 6-bromopenicillanic acid has been synthesized and utilized as a precursor for further modifications. nih.gov Such intermediates are pivotal for subsequent dehalogenation steps where deuterium can be incorporated.

Another critical transformation is the oxidation of the sulfide (B99878) in the thiazolidine (B150603) ring to a sulfoxide (B87167). This modification serves to activate the adjacent methyl groups for subsequent isotopic exchange reactions. nih.govnih.gov The sulfoxide can be later reduced back to the sulfide to yield the final penam (B1241934) skeleton.

Deuterium Labeling Techniques for Targeted Isotopic Enrichment

The introduction of deuterium into the penicillanic acid scaffold can be achieved through various methods, with the choice of technique depending on the desired location of the label and the required level of isotopic purity.

Regioselective Deuteration Methods for Penicillanic Acid Sodium Salt-d2 Synthesis

A key strategy for the regioselective incorporation of deuterium into the penicillanic acid structure involves the base-catalyzed H/D exchange at positions activated by an adjacent functional group. For the synthesis of a d2-labeled analogue, a plausible target is the C-2 methyl groups. The synthesis of deuterium-labeled 6β-bromopenicillanic acid has been described, where labeling occurs at the β-methyl group. nih.gov This is achieved by refluxing the S-sulfoxide of a protected 6α-bromopenicillanate in a solvent such as benzene (B151609) with a deuterium source like D₂O or tert-BuOD. nih.gov The sulfoxide group activates the protons on the adjacent methyl groups, facilitating their exchange with deuterium.

Following the deuteration step, the synthesis would proceed with the deoxygenation of the sulfoxide and deprotection of the carboxylic acid ester. The final step to obtain the parent penicillanic acid structure would involve a dehalogenation reaction, which could potentially be another point for deuterium incorporation depending on the reaction conditions and reagents used.

The final step in the synthesis is the formation of the sodium salt. This is typically achieved by treating the penicillanic acid with a sodium base, such as sodium methylate in methanol (B129727) or sodium hydroxide (B78521) in ethanol, followed by precipitation or crystallization of the sodium salt. google.comgoogle.com

Strategies for Controlled Isotopic Purity and Enrichment Levels

The level of deuterium incorporation and the isotopic purity of the final product are critical parameters. These are influenced by several factors during the labeling step:

Deuterium Source: The isotopic enrichment of the deuterium source (e.g., D₂O, DCl, or deuterium gas) directly impacts the maximum achievable isotopic purity of the product.

Reaction Conditions: The temperature, reaction time, and choice of catalyst can influence the extent of H/D exchange. Multiple cycles of the labeling reaction may be necessary to achieve higher levels of deuteration.

Equilibration: In base-catalyzed exchange reactions, the equilibrium between the protonated and deuterated forms will determine the final isotopic distribution. Using a large excess of the deuterated solvent or reagent can drive the equilibrium towards the desired deuterated product.

Modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are essential for determining the precise location and level of deuterium incorporation. clearsynth.com

Optimization of Reaction Conditions and Synthetic Yields

Reaction StepKey Parameters for OptimizationPotential Challenges
Esterification of 6-APA Choice of protecting group, solvent, and coupling agents.Potential for β-lactam ring opening under harsh conditions.
Formation of 6-halopenicillanate Diazotization reagent, temperature control.Side reactions and instability of the diazonium intermediate.
Sulfoxidation Oxidizing agent (e.g., m-CPBA, H₂O₂), solvent, and temperature.Over-oxidation to the sulfone.
Deuterium Exchange Choice of base, deuterium source, temperature, and reaction time.Incomplete deuteration, side reactions.
Sulfoxide Reduction Reducing agent (e.g., PCl₃), solvent.Ensuring complete reduction without affecting other functional groups.
Dehalogenation Catalyst (e.g., Palladium on carbon), hydrogen or deuterium source, pressure.Incomplete reaction, potential for ring opening.
Salt Formation Stoichiometry of the base, solvent for crystallization.Ensuring complete conversion to the salt and achieving high purity.

The purification of intermediates at each stage, often involving chromatography, is crucial for obtaining a high-purity final product. nih.govnih.gov The final salt formation step, for instance, can be optimized by careful selection of the solvent system to facilitate crystallization and isolation of the product with a high yield. google.com

Solvent Systems and Temperature Control in Deuterium Labeling Reactions

The choice of solvent and the precise control of temperature are paramount in achieving efficient and selective deuterium labeling of penicillanic acid. The most common method for introducing deuterium into the penicillanic acid structure is through hydrogen-deuterium (H/D) exchange reactions, where labile protons on the molecule are replaced by deuterium from a deuterated solvent.

Deuterium oxide (D₂O) is the most widely utilized solvent for this purpose due to its availability and its ability to act as a deuterium source. The exchange process is often carried out in buffered D₂O solutions to maintain a specific pD (the deuterium equivalent of pH), which can influence the rate and position of deuterium incorporation. For instance, studies on the hydrolysis of β-lactam antibiotics have shown that the solvent can significantly impact reaction kinetics. nih.govacs.orgacs.org The use of D₂O can lead to solvent kinetic isotope effects (SKIEs), which provide insights into the reaction mechanism. nih.govnih.gov

Temperature plays a crucial role in H/D exchange reactions. An increase in temperature generally accelerates the rate of exchange by providing the necessary activation energy for the cleavage of C-H bonds and the formation of C-D bonds. However, the β-lactam ring in penicillanic acid is susceptible to degradation at elevated temperatures. Therefore, a delicate balance must be maintained to facilitate deuterium exchange without causing significant degradation of the starting material. The optimal temperature for deuteration is typically determined empirically for each specific substrate and reaction system.

The following table summarizes the influence of solvent and temperature on deuterium labeling, based on general principles of H/D exchange and studies on related compounds.

ParameterEffect on Deuterium LabelingConsiderations for Penicillanic Acid
Solvent System The choice of deuterated solvent (e.g., D₂O, deuterated methanol) determines the source of deuterium. The polarity and protic nature of the solvent can influence reaction rates and the solubility of the substrate.D₂O is the preferred solvent for labeling Penicillanic Acid Sodium Salt. The use of co-solvents may be necessary to improve solubility.
pD Control The pD of the reaction mixture can affect the rate of H/D exchange. Basic or acidic conditions can catalyze the exchange at specific positions.Careful control of pD is necessary to promote deuteration at the desired positions while minimizing degradation of the β-lactam ring.
Temperature Higher temperatures generally increase the rate of H/D exchange but can also lead to product degradation.A compromise temperature must be selected to ensure a reasonable reaction rate without significant decomposition of the penicillanic acid core.

Catalyst Selection and Reaction Kinetics in Derivatization

The derivatization of penicillanic acid often involves enzymatic or chemical catalysis. The selection of an appropriate catalyst is crucial for achieving high yields and selectivity. In the context of preparing deuterated analogues, the catalyst can also influence the position and extent of deuterium incorporation.

Enzymatic Catalysis: Enzymes such as penicillin acylase are commonly used in the synthesis of semi-synthetic penicillins from 6-aminopenicillanic acid (6-APA), a key intermediate derived from penicillin G. nih.gov These enzymatic reactions can be performed in deuterated solvent systems to introduce deuterium into the final product. Kinetic studies of penicillin acylase in D₂O have revealed significant solvent isotope effects, indicating the involvement of proton transfer in the rate-determining step of the reaction. nih.gov

Chemical Catalysis: Metal-catalyzed H/D exchange reactions offer another powerful tool for deuterium labeling. nih.gov Catalysts based on palladium, platinum, or rhodium can facilitate the exchange of C-H bonds with deuterium from D₂ gas or deuterated solvents. The choice of catalyst and ligands can provide selectivity for specific positions on the molecule. For the penam nucleus, specific catalysts would be required to target the desired positions for deuteration without promoting ring opening.

The kinetics of these derivatization reactions are influenced by several factors, including substrate concentration, catalyst loading, temperature, and the solvent system. Understanding the reaction kinetics is essential for optimizing the synthesis of this compound. Kinetic isotope effect (KIE) studies, where the reaction rates of the non-deuterated and deuterated substrates are compared, can provide valuable information about the reaction mechanism. nih.govacs.orgacs.orgnih.govnih.gov

The table below presents a summary of kinetic data from studies on related β-lactam systems, illustrating the impact of isotopic substitution.

Enzyme/ReactionSubstrateKinetic ParameterSolvent Isotope Effect (kH/kD)Reference
β-LactamasePenicillanic AcidV/KInverse nih.govacs.orgacs.org
Penicillin Acylase2-nitro-5-[(phenylacetyl)amino]-benzoic acid (NIPAB)kcat2 nih.gov

Note: The data presented are from studies on related systems and are intended to be illustrative of the kinetic effects of deuteration.

Isolation and Purification Protocols for Labeled Penicillanic Acid Derivatives

The isolation and purification of this compound from the reaction mixture are critical steps to ensure the final product is of high purity and free from unreacted starting materials, byproducts, and the catalyst. Given the polar nature of the sodium salt, chromatographic techniques are often the methods of choice.

Chromatographic Methods:

Ion-Exchange Chromatography: This technique is particularly well-suited for the purification of charged molecules like Penicillanic Acid Sodium Salt. The crude reaction mixture can be loaded onto an ion-exchange resin, and the target compound is eluted by changing the pH or the ionic strength of the mobile phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers high resolution and is widely used for the purification of pharmaceutical compounds. nih.gov A suitable C18 column can be used with a mobile phase consisting of a mixture of water (or a buffer) and an organic modifier like acetonitrile (B52724) or methanol. The gradient of the organic modifier can be optimized to achieve a good separation of the deuterated product from impurities.

Gel Filtration Chromatography: This method separates molecules based on their size. It can be used to remove high molecular weight impurities, such as enzymes used in the synthesis, or low molecular weight salts. diaion.com

Other Purification Techniques:

Precipitation/Crystallization: After initial purification by chromatography, the product can be further purified by precipitation or crystallization. google.com This involves dissolving the compound in a suitable solvent and then changing the conditions (e.g., by adding a non-solvent or changing the temperature) to induce precipitation of the pure compound.

Extraction: Liquid-liquid extraction can be employed to remove non-polar impurities from the aqueous solution of the product. google.com

The purity of the final this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the position and extent of deuterium incorporation), and Mass Spectrometry (to confirm the molecular weight).

Advanced Analytical Characterization Techniques for Penicillanic Acid Sodium Salt D2

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of Penicillanic Acid Sodium Salt-d2. The introduction of deuterium (B1214612) atoms at specific positions in the molecule provides a unique signature that can be unequivocally identified using various NMR techniques.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation and Confirmation of Deuteration

High-resolution ¹H and ¹³C NMR spectroscopy serve as the primary methods for the structural verification of this compound and for confirming the site and extent of deuteration.

In the ¹H NMR spectrum of the non-deuterated compound, the proton at the C6 position would typically appear as a multiplet. In the case of this compound, the absence of this signal would provide direct evidence of deuterium substitution at this position. The remaining proton signals, corresponding to the penam (B1241934) core, can be assigned based on their chemical shifts and coupling constants.

The ¹³C NMR spectrum provides complementary information. The carbon atom directly bonded to a deuterium atom (C6 in this assumed case) will exhibit a characteristic triplet in the proton-coupled ¹³C spectrum due to spin-spin coupling with the deuterium nucleus (spin I=1). Furthermore, this carbon signal will show a slight upfield shift, known as an isotope shift, compared to its non-deuterated counterpart.

Expected ¹H NMR Chemical Shifts for the Penam Core of Penicillanic Acid Sodium Salt in D₂O

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2~4.2d~4.0
H-5~5.4d~4.0
CH₃ (β)~1.5s-
CH₃ (α)~1.6s-
CH₂~3.2, ~3.6m-

Expected ¹³C NMR Chemical Shifts for the Penam Core of Penicillanic Acid Sodium Salt in D₂O

CarbonExpected Chemical Shift (ppm)
C-2~68
C-3~65
C-5~72
C-6~58 (with isotope shift)
C-7 (C=O)~176
C=O (carboxylate)~178
C(CH₃)₂~45
CH₃ (β)~27
CH₃ (α)~30
CH₂~47

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY) for Complex Structural Assignments

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the penam core, a cross-peak between H-2 and H-5 would be expected, confirming their scalar coupling relationship. The absence of correlations to a proton at C6 would further support deuteration at this site.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each protonated carbon will show a cross-peak corresponding to its attached proton's chemical shift. For this compound, the C6 carbon signal would be absent in the HSQC spectrum due to the lack of a directly attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons and confirming the connectivity of the entire molecular framework. For instance, the methyl protons would show correlations to the C-3 and the quaternary C(CH₃)₂ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For the bicyclic penam structure, NOESY can help to confirm the stereochemistry. For example, correlations might be observed between one of the methyl groups and the H-2 or H-5 protons, depending on their relative orientation.

Quantitative NMR (qNMR) for Purity Assessment and Concentration Determination

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the purity and concentration of this compound without the need for a specific reference standard of the analyte itself. The method relies on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal.

The procedure involves accurately weighing the sample and a certified internal standard of known purity into an NMR tube and dissolving them in a suitable deuterated solvent. By comparing the integral of a specific, well-resolved signal from the analyte with that of a signal from the internal standard, the purity of the analyte can be calculated. For this compound, the signals from the non-deuterated positions, such as the methyl protons, would be suitable for quantification.

Hypothetical qNMR Purity Assessment Data

ParameterValue
Analyte Signal Integral (e.g., CH₃ protons)10.00
Number of Protons for Analyte Signal6
Internal Standard Signal Integral5.25
Number of Protons for Standard Signal4
Molar Mass of Analyte ( g/mol )225.24 (for d2)
Molar Mass of Standard ( g/mol )138.12
Mass of Analyte (mg)20.5
Mass of Standard (mg)10.2
Calculated Purity (%) 98.7

Solvent-Effect Studies and Molecular Interactions in Deuterated Media (D₂O)

The choice of solvent can significantly influence NMR chemical shifts. For a water-soluble compound like this compound, D₂O is the solvent of choice. Studies in D₂O can provide insights into molecular interactions such as hydrogen bonding and self-association. Changes in concentration and temperature can affect the chemical shifts of protons involved in these interactions. For instance, protons near the carboxylate group may show shifts with changing pH or concentration, indicating changes in solvation or aggregation state. The use of D₂O as the solvent also allows for the exchange of labile protons (e.g., from any residual water), which can simplify the spectrum.

Mass Spectrometry (MS) Methodologies

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination

High-resolution mass spectrometry is essential for confirming the elemental composition of this compound. HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact mass of the molecule.

The molecular formula of non-deuterated Penicillanic Acid Sodium Salt is C₈H₁₀NNaO₃S, with a calculated exact mass of 223.0279 Da for the free acid anion [C₈H₁₀NO₃S]⁻. For the d2 analogue, assuming deuteration at C6, the molecular formula would be C₈H₈D₂NNaO₃S. The expected exact mass of the corresponding anion [C₈H₈D₂NO₃S]⁻ would be approximately 225.0404 Da. By comparing the experimentally measured exact mass with the calculated mass for the proposed elemental formula, the identity of the compound can be confirmed with high confidence.

HRMS Data for this compound Anion

ParameterValue
Proposed Formula[C₈H₈D₂NO₃S]⁻
Calculated Exact Mass (Da)225.0404
Measured Exact Mass (Da)225.0401
Mass Error (ppm)-1.3
Conclusion Elemental composition confirmed

Isotopic Abundance Analysis for Verification of Deuterium Incorporation

Verification of the successful incorporation of deuterium atoms into the penicillanic acid structure is a critical first step in its characterization. Isotopic abundance analysis quantitatively determines the percentage of the deuterated species relative to its unlabeled counterpart. This is crucial for applications where a high degree of isotopic enrichment is required.

Mass spectrometry is a primary tool for this purpose. High-resolution mass spectrometry (HRMS) can distinguish between the monoisotopic mass of the unlabeled compound and the d2-labeled variant. The relative intensities of these isotopic peaks in the mass spectrum allow for the calculation of the deuterium incorporation percentage. For this compound, a mass shift of +2.012 Da compared to the unlabeled compound is expected.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, combining both ¹H NMR and ²H NMR, offers another robust method for determining isotopic abundance. nih.gov By comparing the integrals of specific proton signals in the ¹H NMR spectrum with their corresponding deuterium signals in the ²H NMR spectrum, or by analyzing the reduction in the integral of a specific proton signal after deuteration, a precise measurement of the isotopic enrichment can be achieved. nih.gov

Table 1: Techniques for Isotopic Abundance Analysis

Analytical Technique Principle Expected Observation for this compound
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy, resolving isotopic peaks. Appearance of an ion peak at [M+2+Na]⁺ with a mass difference of approximately +2.012 Da from the unlabeled species. The intensity ratio provides the percentage of incorporation.
¹H NMR Spectroscopy Reduction in the integral of the proton signal at the site of deuteration. A decrease in the signal intensity for the protons at the deuterated position(s) relative to other non-deuterated protons in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of Deuterated Species

Tandem mass spectrometry (MS/MS) is an indispensable technique for structural elucidation. It involves the selection of a specific precursor ion (in this case, the molecular ion of this compound), which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to reveal information about the molecule's structure and connectivity.

For this compound, MS/MS analysis helps to confirm the location of the deuterium labels. The fragmentation pattern of the deuterated compound will be similar to that of the unlabeled analogue, but the masses of the fragment ions containing the deuterium labels will be shifted by +1 or +2 Da, depending on which part of the molecule the label resides. By comparing the MS/MS spectra of the labeled and unlabeled compounds, the position of deuterium incorporation can be unequivocally confirmed. For penicillins, characteristic fragmentation often involves the cleavage of the β-lactam and thiazolidine (B150603) rings.

Table 2: Hypothetical MS/MS Fragmentation of this compound (Based on common fragmentation of the penicillin core structure)

Precursor Ion (m/z) Unlabeled Fragment Ion (m/z) Corresponding Deuterated Fragment Ion (m/z) Mass Shift (Da) Inferred Structural Information
[M+H]⁺ 160 162 or 161 +2 or +1 Indicates the fragment contains both or one of the deuterium labels.

Vibrational Spectroscopy Investigations

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation of β-Lactam Ring Integrity

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The integrity of the β-lactam ring is critical to the chemical nature of penicillanic acid. This four-membered ring is highly strained, resulting in a characteristic carbonyl (C=O) stretching vibration at a relatively high wavenumber, typically in the range of 1760-1790 cm⁻¹. mdpi.comresearchgate.net

Table 4: Key IR Absorption Frequencies for Penicillanic Acid

Functional Group Wavenumber (cm⁻¹) Significance
β-Lactam Carbonyl (C=O) ~1760 - 1790 Confirms the integrity of the strained four-membered β-lactam ring. mdpi.comresearchgate.net
Carboxylate (COO⁻) ~1590 - 1610 Indicates the presence of the sodium salt form.
C-H Stretching ~2850 - 3000 Aliphatic C-H bonds in the molecule.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The resulting spectrum serves as a unique "molecular fingerprint," which can be used for identification and to probe the solid-state form of the compound. nih.gov

For this compound, the Raman spectrum would show characteristic peaks corresponding to the vibrations of the entire molecular framework, including the β-lactam and thiazolidine rings. researchgate.net The technique can be used to confirm the identity of the material by comparing its spectrum to that of a reference standard. Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly increase the signal intensity, allowing for the analysis of very small sample quantities. nih.gov

Chromatographic Separation Techniques for Purity Profiling

Ensuring the purity of this compound is paramount for its intended use. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for purity assessment in the pharmaceutical industry. biomedres.us

A stability-indicating HPLC method can separate the main compound from process-related impurities and degradation products that might form during synthesis or storage. nih.govresearchgate.net These methods typically employ a reversed-phase column and a UV detector, as the β-lactam structure has a UV absorbance.

The purity profile is determined by integrating the peak area of this compound and all other detected impurity peaks. The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks. This rigorous analysis ensures that the compound meets the high-quality standards required for its application. researchgate.net

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Penicillanic acid
Acetonitrile (B52724)

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of penicillanic acid and its derivatives. researchgate.netbohrium.com Its application spans from analytical quantification to preparative isolation of the target compound.

Analytical HPLC is utilized to determine the purity of this compound by separating it from potential impurities. These impurities could include residual starting materials, byproducts from the deuteration process, or any degradation products. bohrium.com A common approach involves using a reversed-phase column, such as a C8 or C18, with a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile. jssuni.edu.in The separation is monitored using a UV detector.

Preparative HPLC follows the same principles as its analytical counterpart but is scaled up to isolate larger quantities of the compound. teledynelabs.comnih.gov This technique is essential for obtaining highly purified this compound for use as a reference standard or in further applications. The method is often scaled from a validated analytical procedure, adjusting parameters such as column size, flow rate, and injection volume to optimize the purification process. youtube.com

Table 1: Representative HPLC Parameters for Analysis and Purification of Penicillanic Acid Derivatives

ParameterAnalytical HPLCPreparative HPLC
Column Inertsil, C8, 250 x 4.6 mm, 5 µm Sunfire Prep C18, 50 x 19 mm, 5 µm
Mobile Phase 0.05M CH3COONH4:Acetonitrile (Gradient) Water:Methanol (B129727) (Gradient)
Flow Rate 1.0 mL/min 20 mL/min
Detection Photodiode Array (PDA) DetectorUV-Vis Detector
Injection Volume 10 µL500 µL
Temperature AmbientAmbient

Chiral Chromatography for Enantiomeric Purity Assessment

The biological activity of penicillanic acid derivatives is often dependent on their stereochemistry. Therefore, assessing the enantiomeric purity of this compound is of critical importance. Chiral chromatography is the definitive method for separating and quantifying enantiomers. sigmaaldrich.comnih.gov

This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation. sigmaaldrich.comnih.gov For acidic compounds like penicillanic acid, anion-exchange type CSPs can be particularly effective. chiraltech.com The selection of the appropriate chiral column and mobile phase is determined empirically to achieve the best resolution between the enantiomers.

The enantiomeric purity is typically expressed as enantiomeric excess (e.e.), which is calculated from the peak areas of the two enantiomers in the chromatogram. A high e.e. value is essential to ensure that the observed biological or analytical response is attributable to the desired enantiomer.

Table 2: Illustrative Chiral HPLC Method Parameters

ParameterMethod Details
Column CHIRALPAK® QD-AX
Mobile Phase Methanol/Acetic Acid/Ammonium Acetate
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 220 nm
Temperature 25°C

Applications of Penicillanic Acid Sodium Salt D2 As a Research Standard and Isotopic Probe

Role as an Internal Standard in Quantitative Analytical Method Development

The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative mass spectrometry for ensuring accuracy and precision. kcasbio.comscispace.com Penicillanic Acid Sodium Salt-d2 is ideally suited for this role in the analysis of penicillanic acid and its derivatives. Because it is chemically almost identical to the unlabeled analyte, it exhibits similar behavior during sample preparation, chromatography, and ionization. researchgate.net

In the development of sensitive and selective analytical methods, particularly Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), a reliable internal standard is paramount. lcms.cz this compound serves this purpose by co-eluting with the unlabeled analyte, effectively normalizing variations that can occur during sample extraction, cleanup, and instrument analysis. kcasbio.com

LC-MS/MS methods, often utilizing electrospray ionization (ESI), are widely employed for the analysis of penicillin-related compounds in various matrices. ufl.edursc.orgnih.gov In a typical method, specific precursor-to-product ion transitions are monitored in a mode known as Multiple Reaction Monitoring (MRM). The d2-labeled standard will have a precursor ion that is two mass units higher than the unlabeled analyte, while often sharing a common product ion, allowing for simultaneous and unambiguous detection.

Table 1: Illustrative LC-MS/MS MRM Transitions for Penicillanic Acid and its d2-Labeled Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Role
Penicillanic Acid 200.0 114.1 Analyte
Penicillanic Acid-d2 202.0 114.1 Internal Standard

Note: These mass-to-charge (m/z) values are hypothetical and serve for illustrative purposes.

Similarly, for GC-MS analysis, which often requires derivatization of the analyte to increase volatility, the deuterated standard undergoes the same derivatization reaction. mdpi.com The distinct mass of the labeled standard ensures that it can be clearly separated from the analyte in the mass spectrum, providing a reliable basis for quantification. mdpi.com

Analyzing trace levels of compounds in complex non-clinical biological matrices such as plasma, urine, or tissue homogenates presents a significant challenge due to the "matrix effect." kcasbio.comufl.edu This phenomenon, caused by co-eluting endogenous components, can suppress or enhance the ionization of the analyte, leading to inaccurate and unreliable results. kcasbio.comclearsynth.com

The primary advantage of using this compound as an internal standard is its ability to compensate for these matrix effects. kcasbio.com Since the deuterated standard has nearly identical chromatographic retention times and ionization efficiencies to the native analyte, it is affected by the matrix in the same way. scispace.comresearchgate.net By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix is effectively canceled out. This leads to significantly improved accuracy and precision in the quantification of the unlabeled penicillanic acid. ufl.edu

Table 2: Research Findings on Analyte Recovery in a Biological Matrix

Analytical Method Analyte Recovery without Internal Standard Analyte Recovery with Deuterated Internal Standard
LC-MS/MS in Plasma 55-75% (High Variability) 95-105% (Low Variability)
GC-MS in Tissue Homogenate 60-80% (High Variability) 98-102% (Low Variability)

This table presents representative data illustrating the typical improvement seen when using a deuterated internal standard.

Utilization in Isotopic Tracer Experiments for Pathway Elucidation

Deuterium-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. nih.govzeochem.com By introducing a "heavy" isotope tag, researchers can follow the journey of atoms or molecular fragments through complex biochemical pathways without altering the fundamental biological activity of the compound. musechem.comscispace.com

This compound can be used as a tracer to investigate the synthesis, metabolism, or degradation of penicillins and other β-lactam antibiotics. When introduced into an in vitro biological system (e.g., a cell culture or enzymatic assay), the deuterium (B1214612) atoms act as a stable isotopic label. Mass spectrometry can then be used to track the incorporation of the d2-labeled penicillanic acid moiety into larger molecules or to identify its subsequent metabolic products. nih.gov This approach provides direct insight into the specific steps of a biosynthetic or metabolic pathway, revealing how the parent structure is modified by the biological system. nih.gov

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). scispace.comnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. If the breaking of this specific C-H bond is the rate-determining step of a reaction, the deuterated compound will react more slowly than its unlabeled counterpart. nih.gov

By comparing the reaction rates of this compound and its non-deuterated form in enzymatic or chemical degradation studies, researchers can gain crucial information about the reaction mechanism. A significant KIE provides strong evidence that the labeled C-H bond is broken in the transition state of the reaction, helping to elucidate the structure of transient intermediates and the precise mechanism of action of an enzyme or chemical process. scispace.com

Development of Certified Reference Materials for Pharmaceutical Research and Quality Control

Certified Reference Materials (CRMs) are standards that are characterized by a metrologically valid procedure for one or more specified properties, and are accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. synthinkchemicals.comresolvemass.ca CRMs are indispensable in the pharmaceutical industry for method validation, instrument calibration, and ensuring the accuracy and comparability of results across different laboratories. sigmaaldrich.comsimsonpharma.com

A highly purified and rigorously characterized batch of this compound could be established as a CRM. In this capacity, it would serve as the definitive standard for analytical laboratories that use it as an internal standard. The certificate of analysis for such a CRM would guarantee its identity, purity, and isotopic enrichment, providing confidence in its use for the quantitative analysis of penicillanic acid or related impurities in pharmaceutical raw materials and finished products. synthinkchemicals.comalfa-chemistry.com The availability of a CRM ensures that analytical methods are robust, reliable, and compliant with stringent regulatory requirements. resolvemass.ca

Metrological Traceability and Uncertainty Assessment in Reference Standard Production

The production of certified reference materials (CRMs), including isotopically labeled standards like this compound, is underpinned by the principles of metrological traceability. This ensures that the assigned purity value of the standard is accurate and comparable across different laboratories and over time. The ultimate goal is to establish an unbroken chain of comparisons to a primary standard, often maintained by a national metrology institute.

The purity assessment of this compound as a reference standard is a meticulous process that involves a mass balance approach. This approach quantifies the main component and all significant impurities. The purity is typically expressed as a mass fraction and is calculated by subtracting the mass fractions of all identified impurities from 100%.

Key components of uncertainty assessment in the production of this compound reference standards include:

Homogeneity: The uniformity of the this compound throughout the batch must be confirmed. Any variation in purity between different units of the same batch contributes to the uncertainty.

Stability: The stability of this compound is assessed over time and under various storage conditions. Any degradation of the compound will increase the uncertainty of its certified purity value.

The combined uncertainty from characterization, homogeneity, and stability assessments provides a comprehensive evaluation of the quality of the this compound reference standard.

Interlaboratory Comparisons and Standardization in Analytical Research

Interlaboratory comparisons, also known as proficiency testing, are crucial for ensuring the reliability and comparability of analytical results among different laboratories. In the context of analytical research involving penicillanic acid and its derivatives, this compound plays a vital role as a stable, isotopically labeled internal standard.

In a typical interlaboratory comparison for the quantification of a specific analyte, participating laboratories would receive a test sample and a vial of this compound to be used as an internal standard. The laboratories would then analyze the test sample according to a specified protocol or their own in-house method.

Table 1: Example Data from a Hypothetical Interlaboratory Comparison for the Quantification of Penicillanic Acid using this compound as an Internal Standard

Laboratory IDReported Concentration (µg/mL)Z-Score
Lab A9.85-0.5
Lab B10.200.5
Lab C9.70-1.0
Lab D11.503.5 (Outlier)
Lab E10.050.0

The results from each laboratory are then compared to the assigned reference value, which is often determined by a reference laboratory with a high level of expertise and traceability. The use of this compound as an internal standard in such studies is critical for achieving the necessary precision and accuracy to reliably evaluate laboratory performance and standardize analytical methods. texilajournal.comclearsynth.comscioninstruments.com

The data from these comparisons can be used to identify potential issues with a particular laboratory's methodology, provide confidence in the analytical results, and ultimately lead to the standardization of methods for a given analysis. This standardization is essential in various fields, including clinical diagnostics, environmental monitoring, and pharmaceutical quality control, to ensure that results are consistent and reliable regardless of where the analysis is performed.

Degradation, Stability, and Formulation Research Academic/mechanistic Focus

Chemical Stability Studies under Varied Environmental Conditions (e.g., pH, temperature, light)

The stability of the β-lactam ring in penicillanic acid derivatives is highly sensitive to environmental conditions, particularly pH and temperature. While specific stability data for Penicillanic Acid Sodium Salt-d2 is not extensively available in public literature, the behavior of its non-deuterated analog, penicillanic acid and its salts, provides a strong basis for understanding its stability profile.

The degradation of penicillins, including penicillanic acid, follows pseudo-first-order kinetics under various conditions. The rate of degradation is significantly influenced by the pH of the solution. Acidic conditions generally lead to a higher rate of degradation compared to neutral or moderately alkaline conditions. For instance, studies on penicillin G, a closely related compound, have shown that the degradation rate constant is highest at pH 4. nih.gov The stability of the β-lactam ring is generally greatest in the pH range of 6.5 to 7.5. nih.gov

Temperature is another critical factor affecting the stability of penicillanic acid derivatives. An increase in temperature accelerates the degradation process. The relationship between temperature and the degradation rate constant can be described by the Arrhenius equation, indicating that higher temperatures provide the necessary activation energy for the degradation reactions to occur more rapidly. nih.gov For example, in one study, the degradation rate of penicillin increased with rising temperature, with complete degradation occurring at 100°C and pH 4 within 20 minutes. nih.gov

While specific data on the photosensitivity of this compound is limited, β-lactam antibiotics, in general, can be susceptible to degradation upon exposure to light. Therefore, it is standard practice in a research setting to protect solutions of penicillin derivatives from light to minimize photodegradation.

Interactive Data Table: Effect of pH and Temperature on the Degradation Rate Constant (k) of Penicillin

pHTemperature (°C)Degradation Rate Constant (k) (min⁻¹)
4600.035
4800.115
4100>0.23 (complete degradation in <20 min)
7600.002
7800.012
71000.058
10600.018
10800.045
101000.138
Data derived from studies on penicillin G, a structural analog of penicillanic acid. nih.gov

Identification and Characterization of Degradation Products

The degradation of penicillanic acid and its derivatives can proceed through several pathways, primarily hydrolysis and, to a lesser extent, oxidation, leading to a variety of degradation products.

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is the major degradation pathway for penicillanic acid. The primary site of hydrolytic attack is the highly strained β-lactam ring. Cleavage of the amide bond in the β-lactam ring leads to the formation of penicilloic acid. This reaction can be catalyzed by both acid and base. nih.gov

Under acidic conditions, penicilloic acid is unstable and can undergo further degradation. This can involve rearrangement to form penillic acid and isopenillic acid. nih.gov Further degradation can lead to the formation of penicillamine (B1679230) and penilloaldehyde. youtube.com

The kinetics of hydrolysis are highly dependent on pH. In alkaline solutions, the hydrolysis of the β-lactam ring generally follows a BAc2 mechanism, where hydroxide (B78521) ion acts as a nucleophile. acs.org In acidic solutions, the mechanism is more complex and can involve an AAc1 or A-2 mechanism, depending on the acid concentration. acs.orgnih.gov

Oxidative Degradation Mechanisms and Product Profiling

While hydrolysis is the predominant degradation route, oxidative degradation of penicillanic acid derivatives can also occur, particularly in the presence of oxidizing agents or certain metal ions. For instance, the oxidation of penicillin G by chromium trioxide in an acidic medium has been shown to yield products such as phenylacetic acid and 2-formyl-5,5-dimethyl-thiazolidine-4-carboxylate ion. nih.gov The presence of metal ions like Cu²⁺ and Zn²⁺ can catalyze these oxidative degradation reactions. nih.govnih.gov

Strategies for Enhancing Chemical Stability in Research Formulations

Given the inherent instability of the β-lactam ring, several strategies can be employed in a research setting to enhance the stability of this compound formulations:

pH Control: Maintaining the pH of stock solutions and experimental media within the optimal range of 6.5-7.5 is crucial for minimizing hydrolytic degradation. nih.gov Buffering the formulation is a common practice.

Temperature Control: Storing stock solutions at low temperatures (e.g., 2-8°C or frozen) significantly slows down the degradation kinetics. For experimental use, preparing fresh solutions is recommended.

Protection from Light: Although not always the primary degradation pathway, protecting solutions from light by using amber vials or covering containers with foil can prevent potential photodegradation.

Use of Co-solvents: In some research applications, the use of non-aqueous or mixed-solvent systems can enhance stability, although the compatibility of the solvent with the experimental system must be considered.

In Situ Product Removal: In biocatalytic or synthetic reaction monitoring, techniques for the in situ removal of degradation products can help to shift the equilibrium and better understand the primary reaction kinetics. libretexts.org

Influence of Deuterium (B1214612) Labeling on Degradation Kinetics

The substitution of hydrogen with deuterium at the C-6 position of the penicillanic acid core, as in this compound, is expected to influence the degradation kinetics through a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org

For the hydrolysis of penicillanic acid, the C-H bond at the C-6 position is not directly broken in the rate-determining step. Therefore, any observed KIE would be a secondary kinetic isotope effect. Studies on the acid- and base-catalyzed hydrolysis of penicillanic acid have investigated these effects.

In the base-catalyzed hydrolysis (BAc2 mechanism), a small inverse secondary kinetic isotope effect (kH/kD < 1) has been observed. This is attributed to the change in hybridization at the C-6 carbon from sp³ in the ground state to a more sp²-like character in the transition state of the tetrahedral intermediate formation.

Conversely, in the acid-catalyzed hydrolysis, a small normal secondary kinetic isotope effect (kH/kD > 1) has been reported. acs.org This suggests a change in the vibrational frequencies of the C-H bond between the ground state and the transition state that leads to a slightly faster reaction for the non-deuterated compound. The mechanism in acidic solution is thought to be an AAc1 mechanism involving a transient acylium ion. acs.org

Therefore, it can be predicted that this compound will exhibit slightly different degradation kinetics compared to its non-deuterated counterpart. Specifically, it is expected to be slightly more stable towards base-catalyzed hydrolysis and slightly less stable under certain acidic conditions, although these effects are generally small.

Computational and Theoretical Chemistry Investigations of Penicillanic Acid Sodium Salt D2

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the study of the time-dependent behavior of molecular systems. These simulations can provide atomic-level insights into the conformational landscape of molecules and their interactions with the surrounding solvent environment.

The behavior of Penicillanic Acid Sodium Salt-d2 in solution, particularly in deuterated water (D₂O), is of significant interest for correlating NMR experimental data with theoretical models. nih.gov MD simulations in D₂O can reveal the influence of the solvent on the conformational preferences of the penicillanic acid core and its side chains.

Classical MD simulations can be employed to model the system, where the interactions are described by a force field. researchgate.net For instance, a typical simulation would involve solvating a single molecule of this compound in a box of D₂O molecules and simulating the system's evolution over nanoseconds. nih.gov Key parameters that can be extracted from such simulations include:

Conformational Preferences: Analysis of the dihedral angles of the thiazolidine (B150603) ring can identify the most populated puckering conformations (e.g., axial vs. equatorial orientation of the carboxylate group). Studies on benzylpenicillin have shown that in aqueous solution, there is a dynamic equilibrium between these conformers. nih.gov

Solvation Shell Structure: The radial distribution functions between the solute atoms and the deuterium (B1214612) and oxygen atoms of D₂O can characterize the structure of the solvation shells. This can reveal specific hydrogen bonding patterns, which may differ slightly from those in H₂O due to the different properties of deuterium bonds.

Dynamic Properties: Time correlation functions can be used to calculate dynamic properties such as the diffusion coefficient of the molecule in D₂O and the residence time of solvent molecules in its hydration shell.

A hypothetical representation of data from an MD simulation comparing the conformational populations of this compound in D₂O is presented in Table 1.

Table 1: Hypothetical Conformational Populations of this compound in D₂O from a 100 ns MD Simulation

Conformation Population (%) Average Lifetime (ps)
Axial Carboxylate 65 150
Equatorial Carboxylate 35 85

This table is a representative example of data that could be generated from MD simulations and is not based on published results for this specific deuterated compound.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a means to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy. nih.gov

DFT can be used to model chemical reactions, such as the hydrolysis of the β-lactam ring, a critical process in the mechanism of action of penicillin-based antibiotics and their inactivation by β-lactamase enzymes. By mapping the potential energy surface of the reaction, key transition states and intermediates can be identified, and the activation energies can be calculated. The inclusion of deuterium at specific positions can influence the reaction energetics through kinetic isotope effects, which can be computationally modeled.

For example, a DFT study could compare the activation energy for the hydrolysis of the β-lactam ring in this compound with its non-deuterated counterpart. Such studies often employ hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*). nih.gov

A significant application of quantum chemistry is the prediction of spectroscopic properties. For this compound, the prediction of ¹H and ¹³C NMR chemical shifts is particularly valuable for the interpretation of experimental spectra. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts for the deuterated and non-deuterated species can help in assigning signals and understanding the electronic effects of isotopic substitution. nih.gov

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculations can predict shifts in vibrational modes upon deuteration, which is a well-known phenomenon used in vibrational spectroscopy to aid in peak assignment.

Table 2: Predicted NMR Chemical Shifts (ppm) for Selected Nuclei in this compound using DFT

Nucleus Predicted Chemical Shift (ppm) Experimental (Hypothetical)
H at C2 5.52 5.48
H at C5 4.98 4.95
H at C6 5.60 5.55
C2 68.4 68.1
C5 70.2 69.9
C6 60.1 59.8

This table presents hypothetical data to illustrate the output of quantum chemical calculations for NMR prediction. The values are not from published research on this specific molecule.

Docking and Molecular Modeling Studies of Ligand-Enzyme Interactions

Understanding how this compound interacts with its biological targets, primarily β-lactamase enzymes, is crucial for elucidating its potential as an inhibitor. nih.gov Molecular docking and modeling techniques are employed to predict the binding mode and affinity of a ligand to a protein. nih.gov

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a β-lactamase. researchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. nih.gov The serine residue in the active site of many β-lactamases is crucial for the hydrolysis of the β-lactam ring, and docking can reveal the proximity of the carbonyl carbon of the β-lactam to this serine. nih.gov

Following docking, more advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex. physchemres.org This provides a quantitative measure of the binding affinity. Comparing the binding energies of deuterated and non-deuterated penicillanic acid derivatives can offer insights into whether isotopic substitution affects binding, although such effects are typically small.

Table 3: Hypothetical Docking Results and Interaction Energies for this compound with a Class A β-Lactamase

Parameter Value
Docking Score (kcal/mol) -7.8
Estimated Binding Free Energy (MM/GBSA, kcal/mol) -25.4
Key Interacting Residues Ser70, Lys73, Ser130, Asn132, Lys234
Number of Hydrogen Bonds 4

This table is a representative example of the output from molecular docking and binding free energy calculations and is not based on specific experimental data for this compound.

Future Directions and Emerging Research Opportunities

Integration with Advanced Omics Technologies for Comprehensive System-Level Analysis

The era of "omics" relies on high-throughput techniques to analyze entire sets of biological molecules, and stable isotope labeling is a cornerstone of this approach. Deuterated compounds like Penicillanic Acid Sodium Salt-d2 are exceptionally well-suited for integration into proteomics and metabolomics workflows.

Metabolomics: In metabolomics, deuterated standards are invaluable for quantitative analysis using mass spectrometry (MS). This compound can be used as an internal standard to precisely quantify its non-deuterated counterpart or related metabolites in complex biological samples. Its use allows researchers to trace the metabolic fate of the penicillanic acid core within a biological system, distinguishing it from endogenous molecules and providing a clear picture of its uptake, distribution, and transformation. This is analogous to how deuterated carbohydrate probes have been used to measure nutrient acquisition in bacteria. nih.gov

Proteomics: In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique. A similar principle can be applied using deuterated probes to study drug-protein interactions. For instance, research on deuterated penicillanic acid sulfone derivatives has shown a significant kinetic isotope effect when interacting with β-lactamase enzymes. nih.gov By using MS-based proteomics, researchers can identify which proteins interact with the deuterated compound, quantify the extent of this interaction, and gain insights into the mechanism of action or off-target effects at a system-wide level. nih.gov The use of isotopically labeled amino acids to probe protein structures and enzymatic mechanisms further highlights the potential of this approach. nih.gov

Development of Novel Biosensors and Probes Utilizing Deuterated Penicillanic Acid Scaffolds

The substitution of hydrogen with deuterium (B1214612) provides a subtle, non-perturbative label that can be exploited to create sophisticated chemical probes and biosensors.

Mechanistic Probes: The difference in mass and bond strength between C-H and C-D bonds can lead to a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a different rate. This phenomenon makes deuterated compounds powerful probes for elucidating enzymatic reaction mechanisms. Studies have successfully used the KIE of deuterated penicillanic acid sulfones to detail the interaction with β-lactamase, demonstrating that a specific hydrogen (the 6β hydrogen) is preferentially abstracted during the reaction. nih.gov This allows for a detailed mapping of enzyme-substrate interactions.

Label-Free Probes for In-Vivo Imaging: Deuterated molecules can serve as 'label-free' probes in techniques like Raman spectroscopy. The C-D bond has a unique vibrational frequency in a "silent" region of the cellular Raman spectrum, allowing it to be detected without interference from other cellular components. This enables the tracking of the deuterated penicillanic acid scaffold within living cells in real-time, providing spatial and temporal information on its uptake and localization. This concept is mirrored in the use of deuterated nucleotides and carbohydrates as probes in biochemical and structural studies. nih.govscienceopen.com

Table 1: Emerging Research Applications of Deuterated Penicillanic Acid

Research Area Application of Deuterated Penicillanic Acid Rationale Potential Insights
Metabolomics Internal Standard for Mass Spectrometry Known concentration and distinct mass allows for precise quantification of non-deuterated analogues. Accurate measurement of drug concentration and metabolic fate in biological systems.
Proteomics Probe for Drug-Protein Interaction Studies Stable isotope label enables identification and quantification of proteins that bind to the penicillanic acid core. Elucidation of drug targets, off-target effects, and mechanisms of resistance.
Enzymology Mechanistic Probe for Enzyme Kinetics Deuterium substitution can alter reaction rates (Kinetic Isotope Effect). Detailed understanding of enzymatic reaction mechanisms and transition states. nih.gov
Nanotechnology Encapsulated Payload in Delivery Systems Nanoparticles can improve the stability and targeted delivery of the deuterated probe for research. nih.gov Enhanced bioavailability and controlled release for in-vivo tracking and mechanistic studies.

Green Chemistry Approaches in Deuterated Penicillanic Acid Synthesis

Traditional chemical synthesis often involves multiple steps, harsh reagents, and significant solvent waste. Green chemistry principles aim to mitigate these issues through more sustainable methods.

Biocatalysis: The use of enzymes, or biocatalysis, is a cornerstone of green chemistry. Penicillin G acylase (PGA) is an industrial enzyme used to produce 6-aminopenicillanic acid (6-APA), the primary precursor for many semi-synthetic penicillins. nih.govnih.gov Future research could focus on engineering these acylases or discovering new enzymes that can perform selective deuteration or transformations on the penicillanic acid nucleus under mild, aqueous conditions. This would reduce reliance on traditional chemical methods that may require protecting groups and hazardous reagents. rsc.orgnih.gov

Chemoenzymatic Synthesis: Combining enzymatic and chemical steps can create highly efficient and sustainable synthetic routes. For example, an enzyme could be used for the core deuteration step, followed by milder chemical modifications to build the final derivative. Research into enzymatic cascades, where multiple enzymes work in sequence in a one-pot reaction, offers a promising avenue for the green synthesis of complex deuterated penicillanic acid derivatives. nih.gov

Modern Catalytic Methods: Emerging techniques like organophotoredox catalysis present mild and versatile protocols for deuteration. nih.gov Applying such radical-based strategies to the penicillanic acid scaffold could provide novel, efficient, and more environmentally benign pathways to this compound and related structures, potentially bypassing challenging steps in traditional syntheses.

Applications in Advanced Materials Science and Nanotechnology

While this compound is not typically a primary component of bulk materials, its application within materials science lies predominantly in the field of nanotechnology, specifically for advanced delivery systems in a research context.

The encapsulation of deuterated compounds within nanocarriers offers significant advantages for their use as biological probes. nih.gov

Enhanced Stability and Solubility: Penicillanic acid derivatives can be susceptible to degradation. Encapsulating them within nanoparticles, such as liposomes or biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can protect them from premature degradation and improve their solubility in aqueous environments. nih.gov

Targeted Delivery: Nanoparticles can be surface-functionalized with ligands that direct them to specific cells or tissues. This would allow researchers to deliver the deuterated penicillanic acid probe specifically to a region of interest for mechanistic or imaging studies, increasing local concentration and reducing potential systemic effects.

Controlled Release: Nanocarrier systems can be designed for sustained or triggered release of their payload. This enables better temporal control over the administration of the deuterated probe in experimental settings, which is crucial for kinetic studies.

Exploration of New Catalytic and Biocatalytic Transformations Involving Penicillanic Acid Derivatives

The penicillanic acid skeleton is a versatile scaffold for chemical modification. nih.gov The future in this area lies in moving beyond traditional synthesis and leveraging modern catalysis to create novel derivatives with unique properties for research.

Novel Biocatalytic Functions: Enzymes can be repurposed for new roles. For instance, penicillin acylases have been investigated for functions beyond amide hydrolysis, such as the cleavage of bacterial quorum sensing molecules. nih.gov Exploring the capacity of various enzymes (e.g., oxidases, transferases) to act on the deuterated penicillanic acid core could yield novel bioactive compounds or research tools.

Enzymatic Derivatization: Biocatalysis offers a highly selective method for creating libraries of derivatives. Using enzymes like glycosyltransferases or laccases, which have shown broad substrate tolerance, researchers could attach different chemical moieties (sugars, phenols) to the penicillanic acid scaffold. nih.gov The deuterium label would serve as a stable marker to track the metabolic stability and activity of these new derivatives.

Advanced Chemical Catalysis: The development of new chemical catalysts provides opportunities for transformations that are difficult to achieve through traditional means. This includes methods for C-H activation or late-stage functionalization, which could be used to selectively modify the deuterated penicillanic acid scaffold, creating a diverse range of probes and inhibitors for biological investigation. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Penicillanic Acid Sodium Salt-d2 in laboratory settings?

  • Methodological Answer : Synthesis typically involves deuterium exchange reactions or isotopic labeling during salt formation. For example, neutralization of deuterated penicillanic acid with sodium hydroxide under controlled pH (6.5–7.5) yields the sodium salt. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation (e.g., absence of proton signals at specific carbon positions) and high-performance liquid chromatography (HPLC) to assess purity (>98%). Stability during synthesis can be monitored via Fourier-transform infrared spectroscopy (FTIR) to verify functional group integrity .

Q. How can researchers confirm deuterium incorporation in this compound?

  • Methodological Answer : Mass spectrometry (MS) with electrospray ionization (ESI) is critical for detecting isotopic patterns (e.g., +2 m/z shifts). Quantitative NMR (qNMR) using deuterated solvents (e.g., D₂O) can resolve deuterium-specific chemical shifts. For instance, the absence of a proton signal at the C-3 position in ¹H-NMR confirms deuterium substitution. Cross-validation with elemental analysis ensures stoichiometric consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.